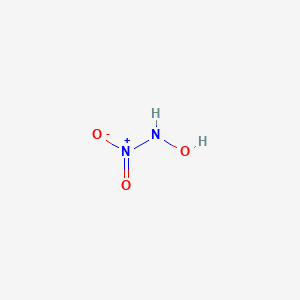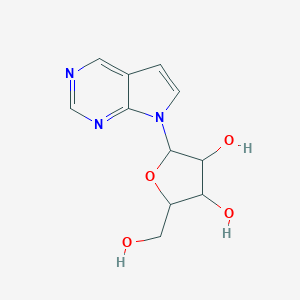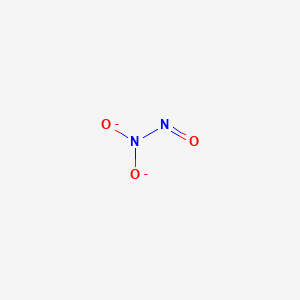
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community for its potential applications in research. TMB-4 is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in the development of cancer (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense (Wang et al., 2020).
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have neuroprotective effects (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been shown to protect against oxidative stress-induced damage in neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide for lab experiments is its relatively low toxicity. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays (Zhang et al., 2018). However, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have low solubility in water, which can make it difficult to work with in some experiments (Wang et al., 2020).
将来の方向性
There are several potential future directions for research on 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide. One area of research could be the development of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of research could be the exploration of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential applications in cancer treatment and inflammatory diseases.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a compound with a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the development of new treatments for a variety of diseases. However, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential limitations in lab experiments.
合成法
The synthesis of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in a paper by Zhang et al. (2018).
科学的研究の応用
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research for 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is in the field of cancer treatment. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Additionally, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases (Wang et al., 2020).
特性
分子式 |
C17H29NO4S |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
2,5-dimethoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-12-9-14(22-8)15(10-13(12)21-7)23(19,20)18-17(5,6)11-16(2,3)4/h9-10,18H,11H2,1-8H3 |
InChIキー |
MWBNQBGLCAHGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)





![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)